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Introduction
(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein

(FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory

lipid mediators implicated in a variety of inflammatory diseases, including asthma and

atherosclerosis.[2][3] (S)-BI 665915 exhibits high affinity for FLAP with an IC50 of 1.7 nM in

binding assays and effectively inhibits leukotriene B4 (LTB4) production in human whole blood

with an IC50 of 45 nM.[1] Its favorable pharmacokinetic profile, including good oral

bioavailability, makes it a suitable candidate for in vivo preclinical studies.[4]

These application notes provide detailed protocols for the in vivo evaluation of (S)-BI 665915 in

two widely used disease models: ovalbumin-induced allergic asthma in mice and

atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.

Signaling Pathway of (S)-BI 665915
(S)-BI 665915 targets the 5-lipoxygenase (5-LO) pathway by inhibiting the 5-lipoxygenase-

activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of

arachidonic acid to 5-LO, the first committed step in the synthesis of leukotrienes. By binding to

FLAP, (S)-BI 665915 prevents this transfer, thereby blocking the production of all leukotrienes,

including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
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Figure 1: Mechanism of action of (S)-BI 665915.
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Data Presentation
In Vitro and Pharmacokinetic Profile of (S)-BI 665915

Parameter Value Species Reference

FLAP Binding IC50 1.7 nM N/A [1]

Human Whole Blood

LTB4 IC50
45 nM Human [1]

Mouse Whole Blood

LTB4 IC50
4800 nM Mouse [1]

Oral Bioavailability 45-63%
Rat, Dog,

Cynomolgus Monkey
[1]

Intravenous Plasma

Clearance

Low (2.8-7% of

hepatic blood flow)

Rat, Dog,

Cynomolgus Monkey
[1]

Expected In Vivo Efficacy of FLAP Inhibition in a Mouse
Model of Atherosclerosis
Data based on studies with the FLAP inhibitor MK-886 in ApoE/LDLR double knockout mice.[5]

Endpoint Vehicle Control FLAP Inhibitor % Change

Aortic Lesion Area (en

face, %)
25.15 ± 2.9 11.16 ± 0.7 -55.6%

Aortic Root Lesion

Area (µm²)
455,494 ± 29,564 263,042 ± 20,736 -42.3%

Plaque Macrophage

Content
High Reduced N/A

Plaque Collagen

Content
Low Increased N/A

Plaque Smooth

Muscle Cell Content
Low Increased N/A
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Experimental Protocols
Pharmacokinetic and Pharmacodynamic (PK/PD) Study
in Mice
This protocol outlines a study to determine the pharmacokinetic profile of (S)-BI 665915 and its

pharmacodynamic effect on LTB4 production in mice.

Materials:

(S)-BI 665915

Vehicle: 0.5% (w/v) methylcellulose and 0.015% (v/v) Tween 80 in sterile water

Male C57BL/6 mice (8-10 weeks old)

Oral gavage needles

Blood collection tubes (e.g., EDTA-coated)

Centrifuge

LTB4 ELISA kit

Protocol:

Formulation Preparation:

Prepare a suspension of (S)-BI 665915 in the vehicle at the desired concentrations (e.g.,

1, 10, 100 mg/kg).[1][4]

Ensure the suspension is homogenous by vortexing or sonicating before administration.

Animal Dosing:

Administer (S)-BI 665915 or vehicle to mice via oral gavage.

The dosing volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
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Blood Sampling:

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-

dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

For each time point, use a separate cohort of mice.

Collect blood into EDTA-coated tubes.

Plasma Preparation:

Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.

Store plasma samples at -80°C until analysis.

Pharmacokinetic Analysis:

Determine the concentration of (S)-BI 665915 in plasma samples using a validated LC-

MS/MS method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic Analysis (LTB4 Measurement):

At selected time points post-dose (e.g., 2 hours), collect whole blood.[4]

Stimulate the whole blood with a calcium ionophore (e.g., A23187) to induce LTB4

production.

Measure the levels of LTB4 in the plasma using a commercial ELISA kit according to the

manufacturer's instructions.

Determine the dose-dependent inhibition of LTB4 production.[1]
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Figure 2: PK/PD experimental workflow.

Ovalbumin-Induced Allergic Asthma in Mice
This model is used to evaluate the efficacy of (S)-BI 665915 in a Th2-mediated allergic airway

inflammation model.

Materials:

(S)-BI 665915 and its negative control (BI-0153, available from opnMe.com)[1]

Ovalbumin (OVA)

Aluminum hydroxide (Alum)

Phosphate-buffered saline (PBS)

Female BALB/c mice (6-8 weeks old)

Nebulizer

Bronchoalveolar lavage (BAL) equipment

Flow cytometer

Cytokine and IgE ELISA kits

Protocol:
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Sensitization:

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA

emulsified in 2 mg of alum in 200 µL of PBS.

The control group receives i.p. injections of PBS.

Drug Treatment:

From day 21 to 27, administer (S)-BI 665915 (e.g., 1-100 mg/kg), the negative control, or

vehicle daily via oral gavage.

Airway Challenge:

On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in PBS for 30

minutes using a nebulizer, 1 hour after drug administration.

The control group is challenged with PBS.

Endpoint Analysis (Day 28):

Bronchoalveolar Lavage (BAL):

Euthanize mice and perform BAL by instilling and retrieving PBS into the lungs.

Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes,

macrophages) in the BAL fluid (BALF) using flow cytometry or cytospin preparations.

Cytokine Analysis:

Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using

ELISA.

Serum IgE:

Collect blood and measure the levels of OVA-specific IgE in the serum by ELISA.

Lung Histology:
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Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and

mucus production (e.g., using H&E and PAS staining).
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Figure 3: Ovalbumin-induced asthma model timeline.

Atherosclerosis in ApoE-/- Mice
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This model is used to assess the potential of (S)-BI 665915 to reduce the development of

atherosclerotic plaques.

Materials:

(S)-BI 665915 and its negative control

Male ApoE-/- mice (8 weeks old)

Western-type high-fat diet

Oil Red O stain

Tissue embedding and sectioning equipment

Microscope with imaging software

Protocol:

Induction of Atherosclerosis:

Feed the ApoE-/- mice a Western-type high-fat diet for a specified period (e.g., 12-16

weeks) to induce the development of atherosclerotic lesions.

Drug Treatment:

During the high-fat diet feeding period, administer (S)-BI 665915 (e.g., 10-100 mg/kg), the

negative control, or vehicle daily via oral gavage.

Endpoint Analysis:

Aortic Lesion Analysis:

At the end of the treatment period, euthanize the mice and perfuse the vasculature with

PBS followed by a fixative.

Dissect the entire aorta and perform en face analysis by staining with Oil Red O to

visualize lipid-rich plaques.
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Quantify the percentage of the aortic surface area covered by lesions.

Aortic Root Analysis:

Embed the aortic root in OCT compound, and prepare serial cryosections.

Stain the sections with Oil Red O and counterstain with hematoxylin.

Quantify the lesion area in the aortic root sections.

Plaque Composition Analysis (Optional):

Perform immunohistochemical staining of aortic root sections for markers of

macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and collagen to assess

plaque stability.

Plasma Lipid Profile:

Collect blood and measure plasma levels of total cholesterol, LDL-C, HDL-C, and

triglycerides.
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Figure 4: Atherosclerosis model experimental design.

Conclusion
(S)-BI 665915 is a valuable tool for investigating the role of the leukotriene pathway in

inflammatory diseases. The protocols provided herein offer a framework for the in vivo

evaluation of this potent FLAP inhibitor in relevant preclinical models of asthma and

atherosclerosis. Appropriate dose-range finding studies and the inclusion of a negative control

are crucial for robust experimental design. The expected outcomes include a reduction in

inflammatory cell infiltration and Th2 cytokine production in the asthma model, and a decrease

in atherosclerotic plaque formation in the atherosclerosis model, thereby providing evidence for

the therapeutic potential of (S)-BI 665915.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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